

4-Vinylcyclohexene CAS number and molecular structure

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Compound of Interest

Compound Name: 4-Vinylcyclohexene

Cat. No.: B086511

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An In-depth Technical Guide to 4-Vinylcyclohexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Vinylcyclohexene** (4-VCH), a significant industrial chemical and a subject of toxicological research. This document details its chemical identity, physical properties, synthesis, analytical methods, and its metabolic pathway leading to ovotoxicity.

Core Chemical Identity

CAS Number: 100-40-3[1][2][3][4]

Molecular Structure: **4-Vinylcyclohexene** is an organic compound characterized by a vinyl group attached to the fourth carbon of a cyclohexene ring.[3] It is a colorless liquid.[1][3][4] Although it is a chiral molecule, it is primarily used in its racemic form.[3]

Molecular Formula: C₈H₁₂[1][2][4]

Synonyms: 4-Ethenylcyclohexene, 1-Vinyl-3-cyclohexene, Butadiene dimer.[1][2][3][4]

Physicochemical Properties

The following table summarizes the key quantitative data for **4-Vinylcyclohexene**.

Property	Value	Reference(s)
Molecular Weight	108.18 g/mol	[3]
Boiling Point	128.9 °C	[1][4]
Melting/Freezing Point	-108.9 °C	[1][4]
Density	0.8299 g/cm ³ at 20 °C	[1][4]
Vapor Pressure	15 mmHg at 25 °C	[1]
Flash Point	21.2 °C (open cup)	[1]
Water Solubility	50 mg/L	[1]
Solubility	Soluble in benzene, diethyl ether, and petroleum ether	[1][4]
Refractive Index (n _D)	1.4639 at 20 °C	[4]

Experimental Protocols

Synthesis of 4-Vinylcyclohexene via Diels-Alder Reaction

4-Vinylcyclohexene is commercially produced through the [4+2] cycloaddition, or Diels-Alder reaction, of two molecules of 1,3-butadiene.[3]

Industrial Protocol Overview: The dimerization of 1,3-butadiene is conducted at elevated temperatures, typically ranging from 110 to 425 °C, and under high pressure (1.3 to 100 MPa). [1][3] This reaction is facilitated by a catalyst, which is often a mixture of silicon carbide with copper or chromium salts.[1][3] A notable side product of this reaction is 1,5-cyclooctadiene.[3]

Conceptual Laboratory Protocol:

- **Reactant Preparation:** A reaction vessel, typically a high-pressure autoclave, is charged with liquid 1,3-butadiene and the catalyst.

- **Reaction Conditions:** The vessel is sealed and heated to the target temperature and pressure to initiate the dimerization. The reaction is allowed to proceed for a set duration.
- **Product Isolation:** After cooling, the reaction mixture is depressurized. The crude product is a mixture of **4-Vinylcyclohexene**, unreacted butadiene, 1,5-cyclooctadiene, and other oligomers.
- **Purification:** The **4-Vinylcyclohexene** is separated from the crude mixture by fractional distillation. An inhibitor, such as tert-butylcatechol, is often added to the purified product to prevent polymerization and oxidation.[\[1\]](#)

Analytical Method: Quantification in Air by Gas Chromatography

This protocol describes the determination of airborne **4-Vinylcyclohexene** concentrations, relevant for occupational exposure monitoring.

1. Sample Collection:

- **Sorbent:** A solid sorbent tube containing two sections of activated coconut-shell charcoal (100 mg front, 50 mg back) is used.
- **Air Sampling:** A calibrated air sampling pump draws a known volume of air through the sorbent tube at a flow rate of 0.3 to 1.5 L/min.

2. Sample Preparation:

- **Desorption:** The charcoal from both sections is transferred to separate vials. 1 mL of carbon disulfide is added to each vial to desorb the **4-Vinylcyclohexene**.
- **Stability:** Samples are stable for up to 7 days at room temperature and 21 days when refrigerated.

3. Instrumental Analysis:

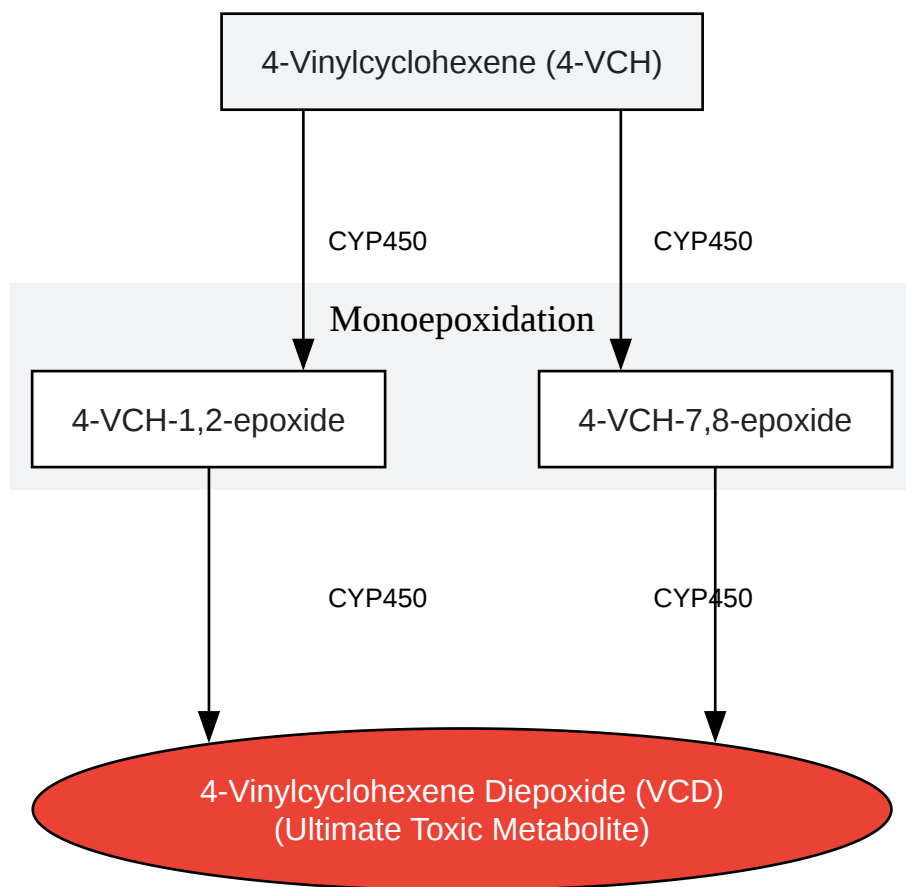
- **Instrument:** Gas chromatograph equipped with a Flame Ionization Detector (GC-FID).

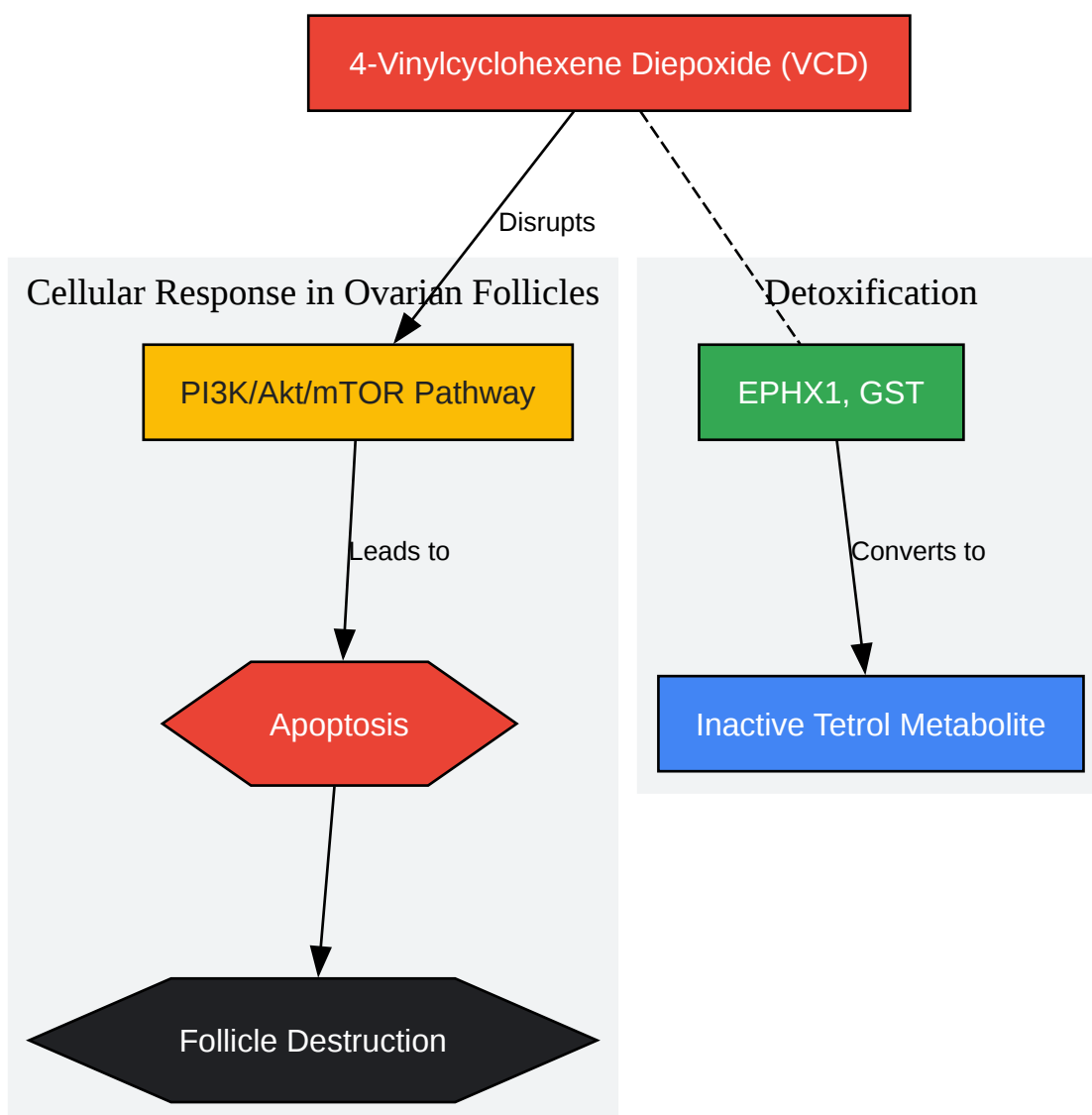
- Column: A suitable capillary column, such as one with a non-polar stationary phase.
- Carrier Gas: Helium or Nitrogen.
- Temperature Program: An appropriate temperature program is used to separate **4-Vinylcyclohexene** from other components.
- Quantification: The concentration is determined by comparing the peak area of the sample to a calibration curve prepared from standards of known concentration. The limit of detection for this method has been reported to be 0.044 ng.

Metabolic Pathway and Toxicological Significance

4-Vinylcyclohexene is a known ovarian toxicant, particularly in mice. Its toxicity is not due to the parent compound itself but rather its metabolic activation to reactive epoxides.[1][5]

The metabolic activation is primarily carried out by cytochrome P450 (CYP) enzymes, predominantly in the liver.[1][5] The process involves two key epoxidation steps. First, 4-VCH is oxidized at either the double bond in the cyclohexene ring or the vinyl group, forming two different monoepoxides: **4-vinylcyclohexene-1,2-epoxide** and **4-vinylcyclohexene-7,8-epoxide**. [5] Subsequently, the remaining double bond in these monoepoxides can be further oxidized to form **4-vinylcyclohexene** diepoxide (VCD).[5] This diepoxide is the ultimate toxic metabolite responsible for the destruction of small pre-antral ovarian follicles.[6]





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